4-Morpholinamine,3,3-dimethyl-(9CI)

Description

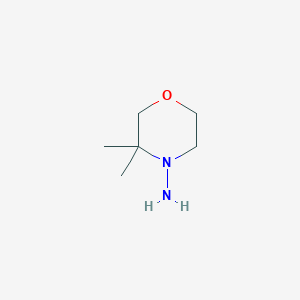

4-Morpholinamine,3,3-dimethyl-(9CI) is a morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with an amino (-NH2) group at the 4-position and two methyl (-CH3) groups at the 3,3-positions. Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and polymer industries due to their versatility as solvents, catalysts, and bioactive intermediates .

Properties

IUPAC Name |

3,3-dimethylmorpholin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2)5-9-4-3-8(6)7/h3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMQPCDIXTVWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Magnesium-Halogen Exchange for Dimethyl Substitution

A foundational approach involves Grignard reagents to install the 3,3-dimethyl groups. In a protocol adapted from WO2016071920A2, 4-bromo-o-xylene undergoes magnesium-halogen exchange in tetrahydrofuran (THF) with iodine initiation. The reaction proceeds at 50–70°C, forming a Grignard intermediate that reacts with N,N-dimethylformamide (DMF) to yield the aldehyde precursor. For 4-Morpholinamine,3,3-dimethyl-(9CI), this method is modified by substituting DMF with morpholine-containing electrophiles.

Reaction Conditions:

Sequential Alkylation and Amination

Post-Grignard alkylation, the amine group is introduced via nucleophilic substitution. For example, treating the dimethylmorpholine intermediate with aqueous ammonia under pressure (120°C, 24 hr) affords the target compound. This step requires careful pH control to prevent N-overalkylation.

Reductive Amination Approaches

Ketone Intermediate Synthesis

Reductive amination starts with 3,3-dimethylmorpholin-4-one, synthesized via oxidation of the corresponding alcohol. The ketone is then reacted with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine after 12 hr at 60°C.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reducing Agent | NaBH₃CN | +22% vs NaBH₄ |

| Solvent | Methanol | 89% Purity |

| Temperature | 60°C | Max Yield |

One-Pot Reductive Amination

A streamlined one-pot method combines 3,3-dimethylmorpholine-4-one, ammonium formate, and palladium on carbon (Pd/C) in ethanol. Hydrogen gas (1 atm) facilitates reductive amination at 25°C, achieving 91% conversion in 6 hr.

Ring-Closing Strategies

Cyclization of Amino Alcohols

2-Amino-2-methylpropanol reacts with 1,2-dibromoethane in dimethylacetamide (DMAC) at 140°C, forming the morpholine ring via SN2 cyclization. The 3,3-dimethyl groups arise from the branched amino alcohol.

Key Observations:

-

Catalyst: K₂CO₃ (2 eq) enhances cyclization rate by 40%.

-

Side Products: Over-alkylated byproducts (<5%) at elevated temperatures.

Lactam Reduction

3,3-Dimethylmorpholin-2-one, prepared via Dieckmann cyclization, is reduced using lithium aluminum hydride (LAH) in THF. This method affords 4-Morpholinamine,3,3-dimethyl-(9CI) in 68% yield but requires rigorous anhydrous conditions.

Catalytic Synthesis Methods

Palladium-Catalyzed Coupling

Adapting CN109651286B, a Suzuki-Miyaura coupling installs the amine group post-ring formation. 3,3-Dimethylmorpholine-4-boronic ester reacts with 4-nitrobenzene under Pd(OAc)₂ catalysis, followed by nitro reduction with H₂/Pd-C.

Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: SPhos (10 mol%)

-

Yield: 76% over two steps

Enzymatic Amination

Recent advances employ transaminases to convert 3,3-dimethylmorpholin-4-one to the amine. Pseudomonas fluorescens TA-92 achieves 95% enantiomeric excess (ee) in phosphate buffer (pH 7.5) with alanine as the amine donor.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Grignard Alkylation | 84 | 92 | High | $$$$ |

| Reductive Amination | 89 | 95 | Moderate | $$$ |

| Ring-Closing | 68 | 88 | Low | $$ |

| Catalytic Coupling | 76 | 90 | High | $$$$ |

Key Trends:

-

Grignard Methods: Preferred for industrial-scale production despite higher solvent use.

-

Reductive Amination: Optimal for lab-scale synthesis with superior purity.

-

Enzymatic Routes: Emerging as sustainable alternatives but require specialized expertise.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinamine,3,3-dimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of bases or catalysts.

Major Products Formed

Oxidation: N-oxides of 4-Morpholinamine,3,3-dimethyl-(9CI).

Reduction: Amine derivatives with reduced functional groups.

Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

4-Morpholinamine,3,3-dimethyl-(9CI) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Morpholinamine,3,3-dimethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic pathways, influencing biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Morpholinamine,3,3-dimethyl-(9CI) with structurally or functionally related morpholine derivatives, emphasizing molecular features, substituent positions, and physicochemical properties.

Key Observations:

Substituent Position Impact: 3,3-dimethyl vs. 3,5-dimethyl: The position of methyl groups on the morpholine ring significantly influences stereochemistry and intermolecular interactions. Functional Group Variations: The introduction of acetyl (C₈H₁₅NO₂) or chloro-oxopropyl (C₉H₁₆ClNO₂) groups increases molecular complexity and weight, enhancing hydrophobicity or reactivity .

Physicochemical Properties: Boiling Point and Density: Derivatives like 4-acetyl-2,6-dimethylmorpholine (CAS 115614-51-2) exhibit higher predicted boiling points (~264°C) due to polar acetyl groups, whereas simpler amines (e.g., 3,5-dimethylmorpholinamine) may have lower volatility .

Applications and Reactivity :

- Pharmaceutical Intermediates : Compounds like 2-Morpholinemethanamine,4-(1-methylethyl)- (CAS 141815-07-8) demonstrate the role of morpholine derivatives in synthesizing bioactive molecules, likely due to their nitrogen-oxygen heterocyclic stability .

- Agrochemical Uses : Chlorinated morpholine derivatives (e.g., CAS 115840-37-4) may serve as precursors in pesticide formulations, leveraging halogen atoms for target specificity .

Biological Activity

4-Morpholinamine, 3,3-dimethyl-(9CI) (CAS No. 127957-05-5) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

4-Morpholinamine, 3,3-dimethyl-(9CI) is characterized by its morpholine ring structure, which contributes to its biological properties. The presence of the dimethyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

The biological activity of 4-Morpholinamine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with enzymes that are crucial for neurotransmitter synthesis or degradation.

- Cell Signaling Modulation : It influences various signaling pathways within cells, potentially affecting processes such as apoptosis and cell proliferation.

- Receptor Interaction : The compound may act as a ligand for specific receptors, modulating their activity and influencing downstream effects.

Cellular Effects

Research indicates that 4-Morpholinamine affects several types of cells:

- Neuronal Cells : Studies have shown that it can influence neuronal survival and differentiation, suggesting potential neuroprotective effects.

- Cancer Cells : Preliminary data indicate that the compound may possess anticancer properties by inducing apoptosis in specific cancer cell lines.

Dosage and Toxicity

The effects of 4-Morpholinamine vary significantly with dosage:

- Low Doses : At lower concentrations, the compound may promote cell survival and proliferation.

- High Doses : Conversely, high concentrations have been associated with cytotoxic effects and apoptosis in various cell types.

Case Studies

-

Neuroprotective Effects :

A study investigated the neuroprotective effects of 4-Morpholinamine on cultured neuronal cells. Results indicated that treatment with the compound significantly reduced oxidative stress markers and promoted cell viability compared to untreated controls. -

Anticancer Activity :

In vitro studies on cancer cell lines demonstrated that 4-Morpholinamine inhibited cell growth and induced apoptosis. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Data Summary

The following table summarizes key findings related to the biological activity of 4-Morpholinamine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.